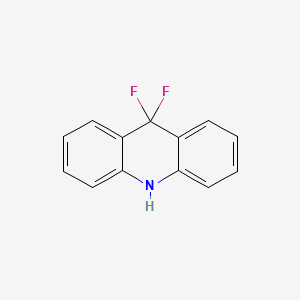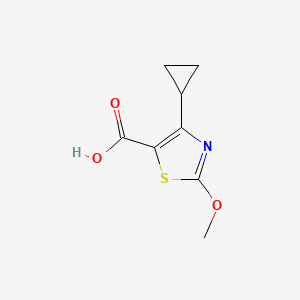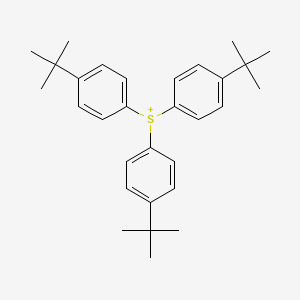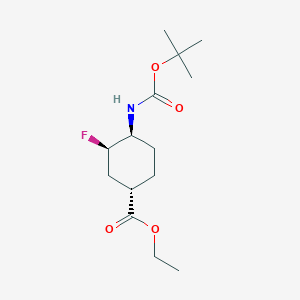![molecular formula C37H34N2O2 B12091379 Oxazole, 2,2'-[(1S)-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diyl]bis[4,5-dihydro-4-(phenylmethyl)-, (4S,4'S)- CAS No. 940880-70-6](/img/structure/B12091379.png)
Oxazole, 2,2'-[(1S)-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diyl]bis[4,5-dihydro-4-(phenylmethyl)-, (4S,4'S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazole, 2,2’-[(1S)-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[4,5-dihydro-4-(phenylmethyl)-, (4S,4’S)-] is a complex organic compound characterized by its unique spirobiindene core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxazole, 2,2’-[(1S)-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[4,5-dihydro-4-(phenylmethyl)-, (4S,4’S)-] typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Spirobiindene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the spirobiindene structure.
Oxazole Ring Formation: The oxazole rings are introduced through cyclization reactions involving amines and carbonyl compounds under dehydrating conditions.
Final Coupling: The final step involves coupling the oxazole units to the spirobiindene core, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of robust purification methods to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxazole, 2,2’-[(1S)-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[4,5-dihydro-4-(phenylmethyl)-, (4S,4’S)-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxazole N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced oxazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as ligands for various biological targets. Their ability to interact with proteins and nucleic acids makes them valuable tools in biochemical studies.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. They are studied for their activity against various diseases, including cancer, bacterial infections, and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. It is also used in the production of specialty chemicals and advanced polymers.
Mécanisme D'action
The mechanism by which Oxazole, 2,2’-[(1S)-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[4,5-dihydro-4-(phenylmethyl)-, (4S,4’S)-] exerts its effects is largely dependent on its interaction with molecular targets. These interactions often involve binding to specific proteins or enzymes, leading to the modulation of their activity. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with nucleic acid functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Oxazole, 2,2’-(1,3-dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4-(phenylmethyl)-, (4S,4’S)-]
- Oxazole, 2-[2,2-bis(phenylthio)ethyl]-4,5-dihydro-4-(phenylmethyl)-, (4S)-
Uniqueness
Compared to similar compounds, Oxazole, 2,2’-[(1S)-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[4,5-dihydro-4-(phenylmethyl)-, (4S,4’S)-] stands out due to its spirobiindene core, which imparts unique steric and electronic properties. This structural feature enhances its reactivity and potential for forming diverse chemical derivatives, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
940880-70-6 |
|---|---|
Formule moléculaire |
C37H34N2O2 |
Poids moléculaire |
538.7 g/mol |
Nom IUPAC |
4-benzyl-2-[4'-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)-3,3'-spirobi[1,2-dihydroindene]-4-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C37H34N2O2/c1-3-9-25(10-4-1)21-29-23-40-35(38-29)31-15-7-13-27-17-19-37(33(27)31)20-18-28-14-8-16-32(34(28)37)36-39-30(24-41-36)22-26-11-5-2-6-12-26/h1-16,29-30H,17-24H2 |
Clé InChI |
WEDVZYDCWKSPHM-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC3=C2C(=CC=C3)C4=NC(CO4)CC5=CC=CC=C5)C6=C1C=CC=C6C7=NC(CO7)CC8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-chloro-N-cyclopropylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B12091310.png)
![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-26,27-dinorcholest-5-ene-25-nitrile](/img/structure/B12091314.png)








![[6-[6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate](/img/structure/B12091360.png)
